6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Historical Evolution of Oxadiazole-Benzoxazinone Hybrid Research
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained a chemical curiosity until the mid-20th century when its photochemical rearrangements and biological potential were discovered. The commercial introduction of oxolamine in the 1960s marked the first medicinal application of this scaffold, validating its utility in drug development. Parallel advancements in benzoxazinone chemistry emerged through studies on natural product derivatives and agrochemical precursors, with Bunce et al. pioneering acid-catalyzed syntheses from anthranilic acids in the late 20th century.
The strategic combination of these motifs began gaining traction in the 2010s, driven by the need to overcome limitations in monoheterocyclic drug candidates. For instance, Han et al.'s 2018 work demonstrated that replacing alkynyl linkers in tyrosine kinase inhibitors with 1,2,4-oxadiazole-benzoxazinone hybrids enhanced RET enzyme inhibition while reducing toxicity. This hybrid approach capitalizes on the oxadiazole's bioisosteric flexibility and the benzoxazinone's conformational rigidity, enabling precise modulation of drug-target interactions.
Significance in Medicinal Heterocyclic Chemistry
The compound’s design addresses three critical challenges in modern medicinal chemistry:
- Metabolic Stability : The chloro substituent at position 6 of the benzoxazinone ring reduces oxidative degradation, as evidenced by comparative studies on analogous chlorinated heterocycles.
- Target Selectivity : The 2,4-dimethoxyphenyl group on the oxadiazole ring provides π-π stacking interactions with hydrophobic enzyme pockets, a feature validated in kinase inhibitor hybrids.
- Synthetic Accessibility : Microwave-assisted cyclocondensation methods, as detailed by Kumar et al., enable high-yield production of the oxadiazole core under mild conditions, facilitating scalability.
Structural comparisons to FDA-approved hybrids like tedizolid (which combines oxadiazole with oxazolidinone) highlight this compound’s potential for broad-spectrum biological activity, particularly against resistant bacterial strains and proliferative cell lines.
Current Academic Research Landscape
Recent studies have focused on three primary areas:
- Synthetic Methodology Optimization : Kobayashi’s catalyst-free Ugi-type reaction using 2-isocyanobenzoates and iminium salts achieves 75–79% yields for benzoxazinone precursors, applicable to this compound’s synthesis.
- Biological Screening : While direct data on this specific hybrid remains limited, structurally related 1,2,4-oxadiazole-benzoxazinones demonstrate IC~50~ values of 7.3–441.8 nM against RET kinase and MICs of 1–2 μg/mL against MRSA, suggesting comparable potency.
- Computational Modeling : Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) between the dimethoxyphenyl group and the ATP-binding site of EGFR tyrosine kinase, though experimental validation is pending.
Scientific Rationale and Investigation Framework
The compound’s design follows a three-tiered rationale:
Table 1: Key Structural Features and Hypothesized Roles
Ongoing investigations prioritize:
- Synthetic Route Validation : Comparing microwave-assisted vs. thermal cyclization yields.
- In Vitro Profiling : Screening against kinase panels and Gram-positive pathogens.
- ADMET Prediction : Computational assessment of blood-brain barrier permeability and CYP450 inhibition.
This systematic approach ensures that the compound’s development aligns with contemporary drug discovery paradigms, emphasizing target-driven design and synthetic feasibility.
Properties
IUPAC Name |
6-chloro-4-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-25-12-4-5-13(16(8-12)26-2)19-21-17(28-22-19)9-23-14-7-11(20)3-6-15(14)27-10-18(23)24/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGWSGOXQDBOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multiple steps. One common method starts with the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-(2-hydroxyethyl)-chlorobenzene. This intermediate is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)-benzaldehyde. Subsequent reactions with hypochlorous acid and silver oxide produce the desired benzoxazinone compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Compounds similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating significant anticancer properties .
Antiviral Properties
The compound also shows potential antiviral activity. Research indicates that heterocyclic compounds containing oxadiazole structures can inhibit viral replication by targeting specific viral enzymes or proteins. For example, modifications of oxadiazole derivatives were tested against viruses such as HSV and FCoV, demonstrating cytotoxic effects at low concentrations .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for its application in drug development. The synthesis typically involves multi-step reactions starting from simpler precursors, including the formation of the oxadiazole ring through cyclocondensation reactions. The structure-activity relationship studies have shown that variations in substituents on the benzoxazine and oxadiazole rings significantly affect biological activity .
Anticancer Studies
A study conducted on a series of 1,2,4-oxadiazole derivatives demonstrated that specific substitutions led to enhanced HDAC inhibitory activity. For instance, compounds with a five-methylene linker exhibited greater efficacy than their six-methylene counterparts . The most effective compounds induced apoptosis in cancer cells and showed potential for further development as therapeutic agents.
Antiviral Efficacy
In another study focusing on antiviral properties, derivatives of 1,2,4-oxadiazole were screened against various viral strains. Some compounds exhibited selective inhibition against HSV and other viruses at nanomolar concentrations . These findings suggest that structural modifications can enhance antiviral efficacy.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Positional Effects: The chloro group at the 6-position (target compound) vs. 7-position (CAS 1105210-82-9) may influence electronic properties and binding affinity in biological targets. Methoxy vs.
Heterocyclic Core Variations: The triazolopyrimidinone derivative in replaces the benzoxazinone core with a triazolopyrimidinone system, demonstrating how core modifications impact molecular weight (481.85 vs. 427.84) and steric bulk.
Synthetic Accessibility: The synthesis of benzoxazinone-oxadiazole hybrids typically involves coupling reactions, as seen in , where cesium carbonate in DMF facilitates the formation of analogous structures .
Spectroscopic and Analytical Data
Table 2: Comparative Analytical Profiles
- The absence of direct spectroscopic data for the target compound necessitates reliance on analogs. For example, the IR spectrum of a structurally related triazole-thione compound () shows characteristic NH (3390 cm⁻¹) and C=N (1596 cm⁻¹) stretches , while benzoxazinones typically exhibit strong C=O stretches near 1700 cm⁻¹.
Biological Activity
The compound 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. The oxadiazole and benzoxazine moieties in its structure suggest various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. Specifically, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties .
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to the one have shown significant cytotoxicity against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 µM .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis |
| HeLa | 34 | Caspase activation |
| MCF-7 | 69 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential antimicrobial effects are also noteworthy. Research on related oxadiazole derivatives indicates activity against various strains of bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis strains .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction: The activation of caspases has been observed in treated cells, leading to programmed cell death.
- Cell Cycle Arrest: Compounds can induce G0/G1 phase arrest in cancer cells, preventing further division.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various oxadiazole derivatives. Among these, a derivative similar to the target compound demonstrated significant antiproliferative activity across multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving heterocyclic coupling and functional group modifications. A common approach involves:
- Step 1 : Condensation of a 1,2,4-oxadiazole precursor with a substituted benzoxazine core under basic conditions (e.g., using triethylamine in anhydrous DCM at 0–5°C) .
- Step 2 : Methylation or alkylation reactions to introduce the dimethoxyphenyl group, often employing nucleophilic substitution with methoxybenzyl halides . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., switching from DMF to THF for better yield), and controlling temperature to minimize side products .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : and NMR are essential for confirming the benzoxazine and oxadiazole moieties. The methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 455.12 [M+H]) and fragmentation patterns .
- HPLC-PDA : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients (70:30 to 90:10) at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. neurotoxic effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 macrophages vs. primary neurons) or endpoint measurements (e.g., COX-2 inhibition vs. ROS detection) .
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC, as impurities in the oxadiazole ring can alter receptor binding .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to compare EC values across studies .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
Employ a split-plot factorial design to systematically vary substituents:
- Factors : Vary the oxadiazole substituents (e.g., 2,4-dimethoxy vs. 3-chloro groups) and benzoxazine ring size .
- Response Variables : Measure binding affinity (e.g., IC for kinase inhibition) and solubility (logP via shake-flask method) .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant structural contributors to activity .
Q. How can computational methods complement experimental data in understanding its mechanism?
- Docking Studies : Simulate binding to target proteins (e.g., GABA receptors) using AutoDock Vina, focusing on hydrogen bonds with the oxadiazole nitrogen and hydrophobic interactions with the dimethoxyphenyl group .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to validate docking predictions .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like polar surface area and Hammett constants to predict bioactivity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings to improve efficiency .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediates and reduce batch variability .
Methodological Notes
- Contradictions in Evidence : Synthesis protocols in use trichlorotriazine, while employs benzodiazepine acylation. These reflect alternative routes depending on precursor availability.
- Environmental Impact : Follow guidelines from to assess biodegradation (e.g., OECD 301F test) and ecotoxicity (Daphnia magna assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
